molecular formula C22H21ClO5 B11157097 methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11157097
M. Wt: 400.8 g/mol
InChI Key: DDMLVUWRIJATJM-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate with 2,5-dimethylbenzyl alcohol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reactions at the benzylic position often involve reagents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromen derivatives.

Scientific Research Applications

Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromen-2-one derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The presence of the chloro and dimethylbenzyl groups enhances its binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the chromen-2-one core with the chloro and dimethylbenzyl groups results in a compound with enhanced reactivity and potential for diverse applications.

Biological Activity

Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C21H19ClO5, with a molecular weight of approximately 386.8 g/mol. Its unique structure includes:

  • Chlorine atom at the 6-position
  • Methyl group at the 4-position
  • Benzyl ether substituent at the 7-position

These structural features contribute to its biological activity and potential therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness suggests it may serve as a lead compound for developing new antimicrobial agents.

The proposed mechanisms by which this compound exerts its antibacterial effects include:

  • Enzyme Inhibition : It may inhibit specific bacterial enzymes crucial for survival.
  • Receptor Binding : The compound could bind to bacterial receptors, disrupting normal cellular functions.
  • DNA Interaction : It may interact with bacterial DNA, altering gene expression and cellular processes.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound. Below are summarized findings from notable research efforts:

Study ReferenceFocus AreaKey Findings
Antibacterial PropertiesDemonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Synthetic ApplicationsExplored synthesis pathways and potential modifications to enhance biological activity.
Coumarin DerivativesDiscussed broader implications of coumarin derivatives in medicinal chemistry, including methyl {6-chloro...}acetate as a promising candidate.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity Profile
8-Methyl-7-(4-methylbenzyl)oxy)-4-phenylchromenSimilar chromen core but different substitution patternDifferent antibacterial efficacy
6-Chloro-7-(3-methylbenzyl)oxy)-4-phenychromenVariation in benzyl substitutionAffects reactivity and potential applications

This comparative analysis highlights how specific substitutions can influence the biological activity profile of these compounds.

Properties

Molecular Formula

C22H21ClO5

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H21ClO5/c1-12-5-6-13(2)15(7-12)11-27-20-10-19-16(8-18(20)23)14(3)17(22(25)28-19)9-21(24)26-4/h5-8,10H,9,11H2,1-4H3

InChI Key

DDMLVUWRIJATJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl

Origin of Product

United States

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